5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide
CAS No.: 866014-76-8
Cat. No.: VC4742307
Molecular Formula: C29H29BrN4O4
Molecular Weight: 577.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866014-76-8 |
|---|---|
| Molecular Formula | C29H29BrN4O4 |
| Molecular Weight | 577.479 |
| IUPAC Name | 5-[1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
| Standard InChI | InChI=1S/C29H29BrN4O4/c30-22-13-15-23(16-14-22)32-27(36)20-34-25-11-5-4-10-24(25)28(37)33(29(34)38)19-7-6-12-26(35)31-18-17-21-8-2-1-3-9-21/h1-5,8-11,13-16H,6-7,12,17-20H2,(H,31,35)(H,32,36) |
| Standard InChI Key | LSXWRVQJJYAMIA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
Introduction
5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide is a complex organic compound belonging to the quinazoline class. It features a quinazoline core, a bromophenyl moiety, and an amide linkage, contributing to its potential biological activities and structural complexity. This compound is of interest in medicinal chemistry due to its diverse functional groups and potential applications in drug development.
Synthesis
The synthesis of 5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide typically involves multiple steps, requiring careful optimization of reaction conditions to achieve high yields and purity. While specific synthesis protocols for this exact compound are not detailed in the available literature, similar quinazoline derivatives often involve condensation reactions and nucleophilic substitutions.
Biological Activities
Compounds with similar structures to 5-(1-(2-((4-bromophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylpentanamide have shown various biological activities, including:
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Anti-cancer Properties: Quinazoline derivatives are known to inhibit specific kinases involved in cancer pathways.
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Anti-inflammatory and Antimicrobial Activities: These activities are often associated with the presence of functional groups that can interact with biological targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-((4-Bromophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide | Piperidine ring | Potential anti-cancer properties |
| 6-(6-(4-(2-(2-(Adamantan-1-yl)acetamido)ethyl)piperazin-1-yl)pyridin-3-yl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-isopropylindazole | Complex piperazine structure | Investigated for neurological effects |
| N-(5-Bromo-N,N-diisopropylbenzamide) | Simple amide structure | Antimicrobial activity |
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